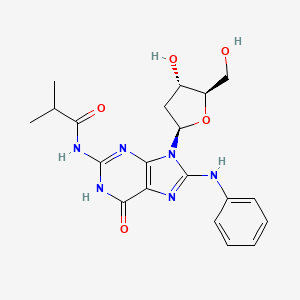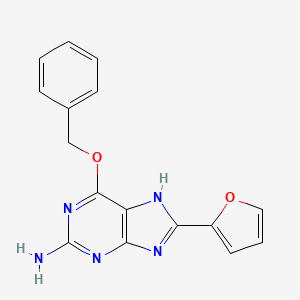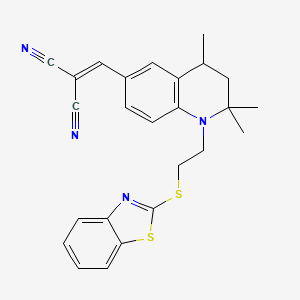
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is a complex organic compound that features a quinoline core with various functional groups attached. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzothiazole compounds, and cyano-containing reagents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Benzothiazole Compounds: Molecules containing the benzothiazole moiety.
Cyano-Containing Compounds: Organic molecules with cyano groups.
Uniqueness
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
65208-30-2 |
|---|---|
Molecular Formula |
C25H24N4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[[1-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H24N4S2/c1-17-14-25(2,3)29(10-11-30-24-28-21-6-4-5-7-23(21)31-24)22-9-8-18(13-20(17)22)12-19(15-26)16-27/h4-9,12-13,17H,10-11,14H2,1-3H3 |
InChI Key |
KUWSCZAJGCYZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCSC3=NC4=CC=CC=C4S3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


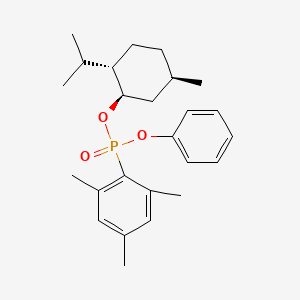
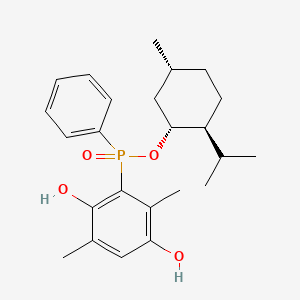
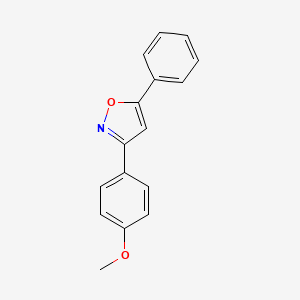

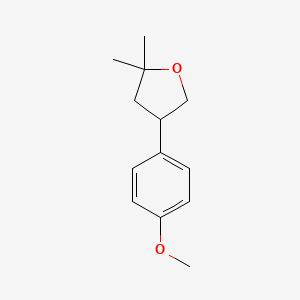
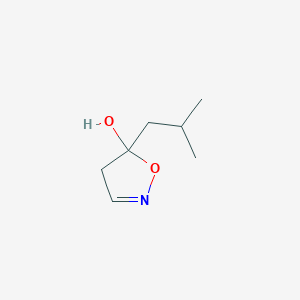
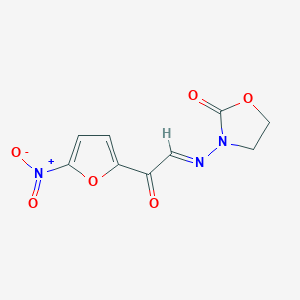

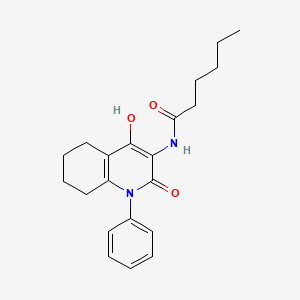
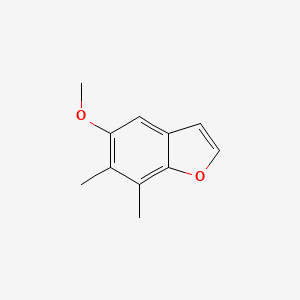
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
